molecular formula C17H23N3O3 B6643332 Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate

Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate

Numéro de catalogue B6643332
Poids moléculaire: 317.4 g/mol
Clé InChI: GWTDTMRTGGWLFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate, commonly known as CPP-115, is a novel and potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in a variety of neurological and psychiatric disorders.

Mécanisme D'action

CPP-115 works by inhibiting the enzyme Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate transaminase, which is responsible for the breakdown of Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate in the brain. By inhibiting this enzyme, CPP-115 increases the levels of Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate, which has an inhibitory effect on the brain. This can lead to a reduction in seizures, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate levels in the brain, which can have a variety of biochemical and physiological effects. Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate levels, CPP-115 can reduce the excitability of neurons, leading to a reduction in seizures and anxiety-like behavior. CPP-115 has also been shown to reduce drug-seeking behavior, possibly by reducing the rewarding effects of drugs of abuse.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using CPP-115 in lab experiments is its potency and selectivity for Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate transaminase. This allows for precise manipulation of Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate levels in the brain, which can be useful for studying the role of Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate in various neurological and psychiatric disorders. One limitation of using CPP-115 is its potential toxicity at high doses. Careful dosing and monitoring of animals is necessary to avoid adverse effects.

Orientations Futures

There are several potential future directions for research on CPP-115. One area of interest is its potential as a treatment for Angelman syndrome. Further studies are needed to determine the safety and efficacy of CPP-115 in humans with this disorder. Another area of interest is its potential as a treatment for addiction. Studies in animal models have shown promising results, but further research is needed to determine its potential in humans. Additionally, research on the long-term effects of CPP-115 on Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate levels and neuronal activity in the brain could provide valuable insights into the role of Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate in various neurological and psychiatric disorders.

Méthodes De Synthèse

CPP-115 can be synthesized by reacting ethyl 4-aminobenzoate with cyclopropylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain CPP-115 in high yield and purity.

Applications De Recherche Scientifique

CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied in animal models of epilepsy, anxiety, and addiction, and has shown promising results in reducing seizures, anxiety-like behavior, and drug-seeking behavior. CPP-115 has also been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that causes developmental delays and seizures.

Propriétés

IUPAC Name

ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-2-23-16(21)13-3-5-14(6-4-13)18-17(22)20-11-9-19(10-12-20)15-7-8-15/h3-6,15H,2,7-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTDTMRTGGWLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.